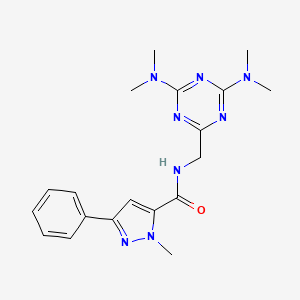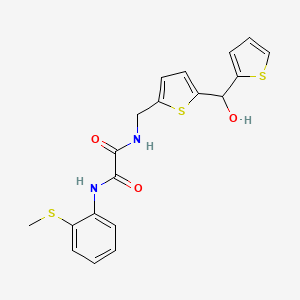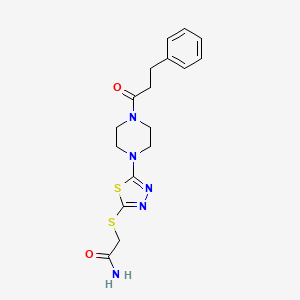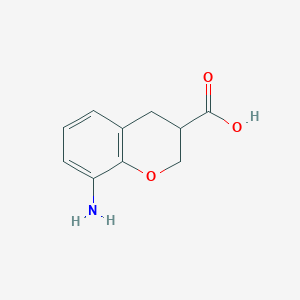
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activities
The compound of interest has been a core structure in the synthesis of various derivatives with notable biological activities. For instance, derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety have shown moderate effects against bacterial and fungal species, demonstrating the compound's potential as a scaffold for antibacterial and antifungal agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have also been synthesized, displaying potent bacterial biofilm and MurB inhibitors with significant antibacterial efficacies and biofilm inhibition activities, highlighting its role in combating bacterial resistance (Mekky & Sanad, 2020).
Cytotoxic Activities
Carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structure to the compound of interest, have been tested for cytotoxic properties against various cancer cell lines. These compounds have shown potent cytotoxic effects, indicating their potential for development into anticancer drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Nucleic Acid Binding and Antimicrobial Activities
Dicationic diaryltriazines, which are structurally similar, have been synthesized and evaluated for their ability to bind strongly to DNA and RNA model sequences, showing potential as antimicrobial agents and inhibitors of topoisomerase II (Spychała, Boykin, Wilson, Zhao, Tidwell, Dykstra, Hall, Jones, & Schinazi, 1994). This indicates the compound's utility in the development of agents targeting genetic material for therapeutic purposes.
Reaction Mechanisms and Synthetic Pathways
The compound and its derivatives serve as key intermediates in synthetic organic chemistry, enabling the exploration of reaction mechanisms and the development of novel synthetic routes. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has been studied, revealing insights into reaction mechanisms involving ANRORC rearrangement (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-25(2)18-21-16(22-19(23-18)26(3)4)12-20-17(28)15-11-14(24-27(15)5)13-9-7-6-8-10-13/h6-11H,12H2,1-5H3,(H,20,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFYNQDRTAEAII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)

![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)



![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)
![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)
![N,N-dimethyl-N'-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine](/img/structure/B2407612.png)
![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2407613.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2407614.png)